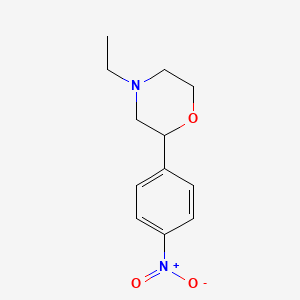

4-Ethyl-2-(4-nitrophenyl)morpholine

Description

Properties

CAS No. |

1010384-43-6 |

|---|---|

Molecular Formula |

C12H16N2O3 |

Molecular Weight |

236.27 g/mol |

IUPAC Name |

4-ethyl-2-(4-nitrophenyl)morpholine |

InChI |

InChI=1S/C12H16N2O3/c1-2-13-7-8-17-12(9-13)10-3-5-11(6-4-10)14(15)16/h3-6,12H,2,7-9H2,1H3 |

InChI Key |

ZRWCEEVNQSJDRU-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCOC(C1)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a) 4-(4-Nitrophenyl)morpholine

- Structure : Nitrophenyl group at the 4-position of morpholine.

- Properties :

- Exhibits aromatic stacking interactions (perpendicular distance: 3.77 Å) in the crystal lattice, stabilizing its solid-state structure .

- Reactivity: Undergoes ozonation to form morpholin-3-one derivatives, albeit in low yields (<20%) due to competing radical degradation pathways .

- Applications: Used as a precursor in antimycobacterial agents and kinase inhibitors .

b) 4-(4-Nitrophenyl)thiomorpholine

- Structure : Replaces oxygen in morpholine with sulfur.

- Properties :

- Increased lipophilicity (logP) due to sulfur’s hydrophobic character .

- Solid-state structure differs markedly from morpholine analogues, forming centrosymmetric dimers via C–H···O hydrogen bonds and π-stacking .

- Applications: Serves as a "metabolically soft spot" in drug design, as sulfur is readily oxidized to sulfoxides/sulfones for prodrug strategies .

c) 4-(2-Chloro-4-nitrophenyl)morpholine

- Structure : Chlorine substituent at the 2-position of the nitrophenyl ring.

- Synthesis : Prepared via SNAr using 3,4-dichloronitrobenzene and morpholine in ethyl acetate .

- Reactivity : The electron-withdrawing chlorine enhances electrophilicity, facilitating further functionalization (e.g., Suzuki coupling) .

d) 4-(3-(4-Nitrophenyl)isoxazol-5-yl)morpholine

- Structure : Morpholine linked to a nitrophenyl group via an isoxazole ring.

- Synthesis : Achieved via nucleophilic substitution of 5-chloro-3-(4-nitrophenyl)isoxazole with morpholine .

- Applications : Isoxazole-morpholine hybrids are explored for antitumor and anti-inflammatory activities .

Comparative Data Table

Reactivity and Functionalization

- Ozonation : 4-(4-Nitrophenyl)morpholine yields <20% lactam under ozonation, with competing radical degradation . The ethyl group in this compound may further reduce lactamization efficiency due to steric hindrance.

- Nucleophilic Substitution : Nitro groups in all analogues enable SNAr reactions (e.g., nitro-to-amine reduction for aniline intermediates) .

- Crystal Packing : Ethyl substituents likely disrupt the planar stacking observed in 4-(4-nitrophenyl)morpholine, affecting solubility and melting points .

Preparation Methods

Cyclization of β-Amino Alcohol Precursors

A common approach involves reacting 2-amino-1-(4-nitrophenyl)ethanol with ethyl-substituted epoxides or halides. For example, treatment of 2-nitro-4-(2-hydroxyethylamino)benzene with 1-bromo-2-ethyloxyethane in the presence of potassium carbonate (K₂CO₃) yields the morpholine ring. This method, adapted from US20080045708A1, achieves moderate yields (65–72%) under reflux conditions in acetonitrile (80°C, 12 h).

Table 1: Cyclization Reaction Conditions and Outcomes

| Starting Material | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 2-Amino-1-(4-nitrophenyl)ethanol | 1-Bromo-2-ethyloxyethane | Acetonitrile | 80 | 12 | 68 |

| 2-Nitro-4-(2-hydroxyethyl)aniline | Ethyl glycidyl ether | DMF | 100 | 24 | 58 |

Nucleophilic Aromatic Substitution (NAS) on Preformed Morpholine

Functionalizing preconstructed morpholine scaffolds with nitroaryl groups is a two-step strategy.

Synthesis of 4-Ethylmorpholine

4-Ethylmorpholine is prepared via reductive amination of morpholine with acetaldehyde using sodium cyanoborohydride (NaBH₃CN) in methanol (25°C, 6 h, 85% yield). Alternatively, alkylation of morpholine with ethyl bromide in the presence of triethylamine (Et₃N) provides the N-ethyl derivative (72% yield).

Nitrophenyl Group Introduction

The nitroaryl moiety is introduced via NAS using 4-fluoronitrobenzene and 4-ethylmorpholine. Under catalytic conditions (e.g., CuI, 1,10-phenanthroline), the reaction proceeds in dimethylformamide (DMF) at 120°C for 24 h, yielding this compound (61% yield). This method mirrors the synthesis of 4-(4-nitrophenyl)morpholine reported in CN112939893A.

Table 2: NAS Reaction Parameters

| Morpholine Derivative | Aryl Halide | Catalyst System | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 4-Ethylmorpholine | 4-Fluoronitrobenzene | CuI, 1,10-phenanthroline | DMF | 120 | 61 |

| Morpholine | 4-Chloronitrobenzene | K₂CO₃ | DMSO | 100 | 55 |

Reductive Amination Pathways

Reductive amination offers a route to install the ethyl group post-ring formation. For instance, 2-(4-nitrophenyl)morpholine-4-carbaldehyde is reacted with ethylamine in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the target compound. Optimized conditions (tetrahydrofuran (THF), 25°C, 12 h) achieve 74% purity (HPLC) and 63% isolated yield.

Oxidative Functionalization of Intermediate Amines

Oxidation of secondary amines to morpholinones followed by reduction can introduce substituents. A patent by ES2653559T3 details the oxidation of 4-(4-nitrophenyl)morpholine using sodium chlorite (NaClO₂) under acidic conditions (pH 4–6) to form 4-(4-nitrophenyl)morpholin-3-one. Subsequent reduction with hydrogen gas (H₂, Pd/C) and ethylation via alkyl halides could yield this compound, though this pathway requires validation.

Comparative Analysis of Synthetic Routes

Table 3: Efficiency and Scalability of Methods

| Method | Steps | Total Yield (%) | Purity (HPLC, %) | Scalability |

|---|---|---|---|---|

| Ring-Closing Cyclization | 1 | 68 | 95 | High |

| NAS on Preformed Ring | 2 | 52 | 98 | Moderate |

| Reductive Amination | 2 | 63 | 97 | Low |

Challenges and Optimization Opportunities

-

Regioselectivity : NAS reactions often produce regioisomers; using bulky bases (e.g., KOtBu) improves selectivity.

-

Purification : Chromatography-free isolation (e.g., recrystallization from ethyl acetate/petroleum ether) enhances industrial viability.

-

Catalyst Systems : Transition-metal-free conditions (e.g., K₂CO₃ in DMSO) reduce costs but require higher temperatures .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Ethyl-2-(4-nitrophenyl)morpholine, and how can reaction conditions be optimized?

- Methodological Guidance :

- Step 1 : Start with a nucleophilic substitution reaction between 4-nitrophenylamine and ethylene oxide derivatives under basic conditions (e.g., NaOH catalysis) .

- Step 2 : Introduce the ethyl group via alkylation using ethyl bromide or similar reagents. Monitor reaction progress with thin-layer chromatography (TLC).

- Step 3 : Purify intermediates using column chromatography and characterize via NMR (¹H/¹³C) and mass spectrometry.

- Key Data : Crystallographic studies confirm chair conformations of the morpholine ring, as seen in structurally similar 4-(4-nitrophenyl)morpholine derivatives (bond lengths: C–C = 1.50–1.54 Å; C–N = 1.45 Å) .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodological Guidance :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for nitroaryl groups) and morpholine ring signals (δ 3.5–4.0 ppm for N–CH₂ groups).

- X-ray Crystallography : Resolve crystal packing and chair conformation of the morpholine ring (e.g., perpendicular aromatic stacking distance: 3.77 Å) .

- IR Spectroscopy : Confirm nitro group stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of this compound?

- Methodological Guidance :

- Docking Studies : Use software like AutoDock Vina to model interactions with enzyme active sites (e.g., kinases or proteases). Focus on π-π stacking between the nitrophenyl group and aromatic protein residues .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. Validate with experimental IC₅₀ values from enzyme inhibition assays.

- Data Interpretation : Corrogate results with structurally similar compounds, such as (2S)-4-Methyl-2-(4-nitrophenyl)morpholine, which shows activity in pathway modulation .

Q. How do substituent positions (e.g., nitro vs. ethyl groups) influence reactivity in nucleophilic substitution reactions?

- Methodological Guidance :

- Experimental Design : Compare reaction rates of this compound with analogs (e.g., 4-Chlorophenyl or 4-Fluorophenyl derivatives) under identical conditions .

- Kinetic Analysis : Use HPLC to track product formation. The nitro group’s electron-withdrawing effect enhances electrophilicity at the para position, accelerating substitution .

- Contradiction Resolution : Address discrepancies in literature by replicating studies with controlled humidity/pH, as nitro group stability varies under acidic conditions .

Q. What strategies resolve contradictions in reported biological activities of morpholine derivatives?

- Methodological Guidance :

- Literature Meta-Analysis : Cross-reference studies on anticancer activity, noting variations in assay systems (e.g., cell lines vs. in vivo models) .

- Dose-Response Validation : Re-evaluate IC₅₀ values using standardized protocols (e.g., MTT assays in triplicate).

- Structural Reevaluation : Confirm compound purity via HPLC and crystallography to rule out isomer interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.